Cas no 2227909-99-9 ((2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine)

(2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine is a chiral amine derivative featuring a 1-methylindole moiety, which confers unique structural and electronic properties. The compound’s stereospecific (R)-configuration ensures precise interactions in chiral environments, making it valuable for asymmetric synthesis and pharmaceutical research. Its indole core provides potential bioactivity, while the butan-2-amine side chain enhances solubility and reactivity. This compound is particularly useful in medicinal chemistry for the development of receptor-targeting agents or enzyme inhibitors. High purity and well-defined stereochemistry make it a reliable intermediate for specialized applications. Its stability under standard conditions further supports its utility in research and industrial processes.
(2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine structure
2227909-99-9 structure
Product Name:(2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine
CAS No:2227909-99-9
MF:C13H18N2
MW:202.295423030853
CID:6339924
PubChem ID:165712686
Update Time:2025-10-19

(2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine Chemical and Physical Properties

Names and Identifiers

    • (2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine
    • EN300-1789553
    • 2227909-99-9
    • Inchi: 1S/C13H18N2/c1-10(14)3-4-11-5-6-13-12(9-11)7-8-15(13)2/h5-10H,3-4,14H2,1-2H3/t10-/m1/s1
    • InChI Key: AOSIXBJJWHDAEQ-SNVBAGLBSA-N
    • SMILES: N1(C)C=CC2C=C(C=CC1=2)CC[C@@H](C)N

Computed Properties

  • Exact Mass: 202.146998583g/mol
  • Monoisotopic Mass: 202.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 205
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 31Ų

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Additional information on (2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine

Introduction to (2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine and Its Significance in Modern Medicinal Chemistry

Chemical compounds play a pivotal role in the advancement of pharmaceutical sciences, particularly in the development of novel therapeutic agents. Among these, (2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine (CAS no. 2227909-99-9) stands out as a compound of significant interest due to its unique structural features and potential biological activities. This compound, characterized by its chiral center and indole moiety, has garnered attention in recent years for its promising applications in medicinal chemistry and drug discovery.

The molecular structure of (2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine consists of a butanamine backbone substituted with a 1-methylindole group at the 4-position. This specific arrangement of functional groups contributes to its distinct chemical properties and biological interactions. The presence of the (2R) configuration at the chiral center enhances its stereoselectivity, which is a crucial factor in determining its pharmacological efficacy and safety profile.

In recent years, there has been a growing interest in indole derivatives due to their diverse biological activities. Indole compounds are known for their involvement in various physiological processes and have been extensively studied for their potential therapeutic applications. The 1-methylindole moiety in (2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine is particularly noteworthy, as it has been implicated in the modulation of neurotransmitter systems and inflammatory pathways.

One of the most compelling aspects of (2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine is its potential as a precursor in the synthesis of more complex pharmacophores. Researchers have leveraged its structural framework to develop novel molecules with enhanced binding affinity and selectivity for specific biological targets. For instance, derivatives of this compound have been explored as potential ligands for serotonin receptors, which are involved in regulating mood, appetite, and sleep.

The synthesis of (2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. The process typically begins with the preparation of key intermediates such as 1-methylindole and butanamine derivatives. These intermediates are then subjected to stereoselective reactions to achieve the desired configuration at the chiral center. The use of advanced catalytic systems and asymmetric methodologies has significantly improved the efficiency and yield of these synthetic routes.

Recent studies have also demonstrated the importance of stereochemistry in determining the biological activity of indole derivatives. The (2R) configuration of (2R)-4-(1-methyl-1H-indol-5-yl)butan-2-amine has been shown to confer enhanced binding affinity to certain serotonin receptors compared to its enantiomer. This finding underscores the critical role that chirality plays in drug design and highlights the need for precise control over molecular structure during drug development.

Beyond its applications in central nervous system disorders, (2R)-4-(1-methyl-1H-indol-5-yl)butan-2-am ine has shown promise in other therapeutic areas. Its structural motif has been explored as a scaffold for developing anti-inflammatory agents, where it interacts with inflammatory pathways by modulating key enzymes and receptors. Additionally, its potential as an antioxidant has been investigated, suggesting its utility in combating oxidative stress-related diseases.

The pharmacokinetic properties of (2R)-4-(1-methyl-lH-indol-S-y l)butan-Z-am ine are another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted is essential for optimizing its therapeutic index. Advanced computational modeling techniques have been employed to predict these properties, allowing researchers to design more effective drug candidates with improved pharmacokinetic profiles.

In conclusion, (2R)-4-(l-methyl-lH-indol-S-y l)butan-Z-am ine represents a significant advancement in medicinal chemistry due to its unique structural features and diverse biological activities. Its synthesis showcases the power of modern organic chemistry, while its potential applications span multiple therapeutic areas. As research continues to uncover new insights into its pharmacological properties, this compound is poised to play a crucial role in the development of next-generation pharmaceuticals.

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